molecular formula C11H10N2O4S B12751201 1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- CAS No. 220510-08-7

1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)-

Cat. No.: B12751201
CAS No.: 220510-08-7
M. Wt: 266.28 g/mol
InChI Key: VEHTUFDNCGHBFH-UHFFFAOYSA-N
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Description

1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, medicine, and industry

Preparation Methods

The synthesis of 1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions typically include refluxing in methanol with methanesulfonic acid as the catalyst. This method yields the tricyclic indole compound, which can then be further modified to introduce the azetidinylsulfonyl group .

Chemical Reactions Analysis

1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- involves its interaction with various molecular targets. The compound can bind to DNA, particularly circulating tumor DNA, through groove binding . This interaction can interfere with DNA replication and transcription, leading to potential anticancer effects. Additionally, the compound’s structure allows it to inhibit enzymes like monoamine oxidase, contributing to its central nervous system activities .

Comparison with Similar Compounds

1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- can be compared with other indole derivatives such as:

The uniqueness of 1H-Indole-2,3-dione, 5-(1-azetidinylsulfonyl)- lies in its azetidinylsulfonyl group, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

CAS No.

220510-08-7

Molecular Formula

C11H10N2O4S

Molecular Weight

266.28 g/mol

IUPAC Name

5-(azetidin-1-ylsulfonyl)-1H-indole-2,3-dione

InChI

InChI=1S/C11H10N2O4S/c14-10-8-6-7(2-3-9(8)12-11(10)15)18(16,17)13-4-1-5-13/h2-3,6H,1,4-5H2,(H,12,14,15)

InChI Key

VEHTUFDNCGHBFH-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O

Origin of Product

United States

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